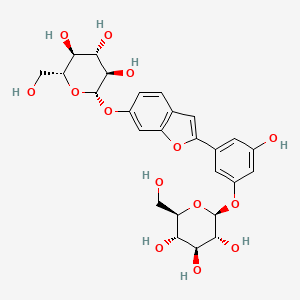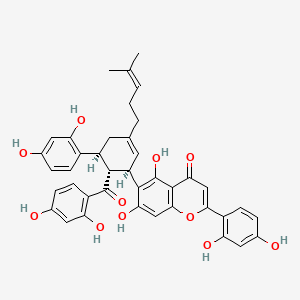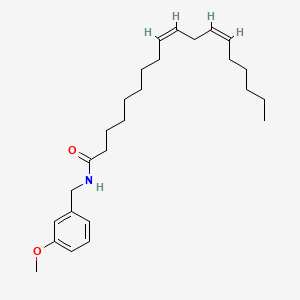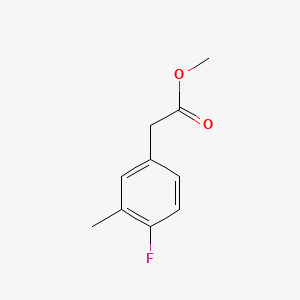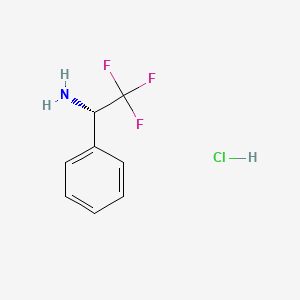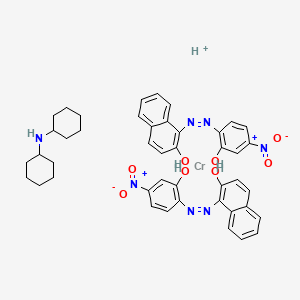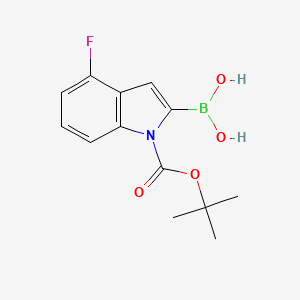
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid is a boronic acid derivative that features an indole ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorine atom. This compound is part of the broader class of indolylboronic acids, which are known for their stability, non-toxicity, and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid, also known as N-(BOC)-4-fluoroindole-2-boronic acidBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structure .
Mode of Action
This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura cross-coupling reactions . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .
Result of Action
It’s known to be used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH), the presence of other compounds, and the specific biological environment can all impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid typically involves the halide-to-lithium exchange reaction followed by the addition of a boron-containing reagent. For example, the reaction of 3-bromoindole with n-butyllithium (n-BuLi) followed by the addition of triisopropyl borate can yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Copper-Catalyzed Trifluoromethylation: This reaction introduces a trifluoromethyl group into the compound.
Palladium-Catalyzed Benzylation: This reaction involves the addition of a benzyl group to the compound.
Common Reagents and Conditions:
Reagents: Palladium catalysts, copper catalysts, n-butyllithium, triisopropyl borate.
Major Products: The major products formed from these reactions include various substituted indoles and other complex organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar in structure but contains a pyrazole ring instead of an indole ring.
N-Boc-1H-pyrazole-4-boronic acid: Another similar compound with a pyrazole ring and a tert-butoxycarbonyl group.
Uniqueness: (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a tert-butoxycarbonyl group on the indole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZCAVQMVZATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656792 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-25-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-fluoro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
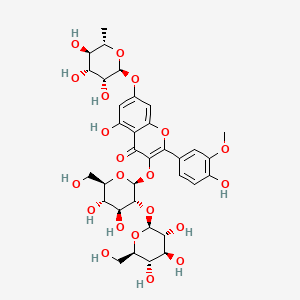
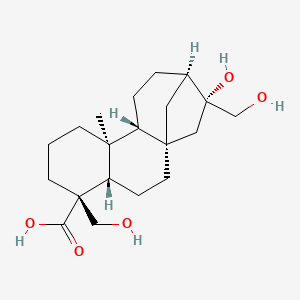
![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)


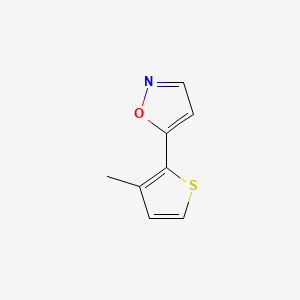
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
